molecular formula C8H11N3 B7811215 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile

3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B7811215
M. Wt: 149.19 g/mol
InChI Key: ZVIRODGIRAUUPT-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile (CAS: 1171066-52-6) is a pyrazole-based nitrile derivative characterized by a methyl group at the 1-position and an isopropyl substituent at the 3-position of the pyrazole ring. This compound is widely utilized in pharmaceutical and agrochemical research due to its structural versatility, which enables interactions with biological targets such as enzymes and receptors . Its synthesis typically involves cyclocondensation reactions or functional group transformations, as evidenced by protocols involving aldehyde intermediates and nitrile incorporation .

Properties

IUPAC Name

2-methyl-5-propan-2-ylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIRODGIRAUUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile is C8H12N4, with a molecular weight of approximately 164.21 g/mol. The compound features a pyrazole ring substituted at the 1 and 3 positions with methyl and isopropyl groups, respectively, and a carbonitrile group at the 5 position. These structural characteristics contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its role as an antimicrobial agent.
  • Anticancer Effects : Preliminary research indicates that it may inhibit the growth of certain cancer cell lines, highlighting its potential in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The mechanism of action for 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific biological targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The presence of the carbonitrile group enhances binding affinity to enzymes involved in inflammatory responses.
  • Receptor Modulation : It may interact with receptors associated with pain pathways, contributing to its analgesic effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile:

StudyFocusFindings
Antimicrobial ActivityShowed moderate activity against Staphylococcus aureus and Escherichia coli with MIC values around 250 μg/mL.
Anticancer PotentialExhibited inhibitory effects on specific cancer cell lines, indicating potential for cancer therapy.
Neuroprotective EffectsDemonstrated ability to protect neuronal cells from oxidative stress in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents (Positions) Molecular Weight Similarity Score* Key Applications
3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile 1171066-52-6 1-Me, 3-$i$-Pr, 5-CN 175.22 g/mol 1.00 (Reference) Drug intermediates, agrochemicals
1,3-Dimethyl-1H-pyrazole-5-carbonitrile 306936-77-6 1-Me, 3-Me, 5-CN 135.15 g/mol 0.98 Ligand synthesis, catalysis
1-Methyl-1H-pyrazole-5-carbonitrile 66121-72-0 1-Me, 5-CN 121.12 g/mol 0.93 Polymer additives
3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile 1454848-84-0 1-Me, 3-CH$_2$OH, 5-CN 151.15 g/mol 0.85 Bioconjugation chemistry
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile N/A 1-$i$-Pr, 3-thiophene, 5-CN 229.30 g/mol 0.82 Heterocyclic drug discovery

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Findings

Substituent Effects on Reactivity :

  • The isopropyl group in 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile enhances steric bulk compared to methyl or hydroxymethyl substituents, reducing electrophilic reactivity at the 3-position but improving thermal stability .
  • The thiophene-substituted analog (CAS N/A) exhibits enhanced π-π stacking interactions due to the aromatic thiophene ring, making it suitable for targeting hydrophobic enzyme pockets .

Nitrile Functionality :

  • All compounds share a nitrile group at the 5-position, which serves as a hydrogen-bond acceptor and enables further derivatization (e.g., hydrolysis to amides or conversion to tetrazoles) .

Synthetic Accessibility :

  • 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS 306936-77-6) is more readily synthesized via one-step cyclization, whereas the isopropyl variant requires multi-step protocols to introduce the branched alkyl group .

Biological Activity :

  • Hydroxymethyl-substituted derivatives (e.g., 1454848-84-0) demonstrate higher solubility in aqueous media, favoring applications in bioconjugation, whereas the isopropyl analog’s lipophilicity enhances membrane permeability in drug candidates .

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